diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride
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Overview
Description
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride typically involves the reaction of diethylamine with 1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and high yield in the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;bromide
- Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;iodide
Uniqueness
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride is unique due to its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This uniqueness makes it valuable in certain chemical reactions and applications where the chloride ion plays a crucial role.
Properties
CAS No. |
1421-08-5 |
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Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)18(3)17-26-21(24)22(25-4,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,5-6,17H2,1-4H3;1H |
InChI Key |
NKGAKOCTNMVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC.[Cl-] |
Origin of Product |
United States |
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